molecular formula C23H27N3O7S B2937112 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868982-79-0

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2937112
CAS No.: 868982-79-0
M. Wt: 489.54
InChI Key: OZLWYSVONYLJEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a structurally complex oxalamide derivative featuring two distinct moieties:

  • Benzo[d][1,3]dioxol-5-ylmethyl group: A bicyclic aromatic system with two oxygen atoms, commonly associated with enhanced metabolic stability and bioavailability in pharmaceuticals (e.g., paroxetine) .
  • 3-(Mesitylsulfonyl)oxazolidin-2-ylmethyl group: An oxazolidine ring substituted with a mesitylsulfonyl group (2,4,6-trimethylphenyl sulfonyl), which confers steric bulk and electron-withdrawing properties. Oxazolidinones are known for antimicrobial activity (e.g., linezolid), though the sulfonyl modification may alter reactivity or target specificity.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7S/c1-14-8-15(2)21(16(3)9-14)34(29,30)26-6-7-31-20(26)12-25-23(28)22(27)24-11-17-4-5-18-19(10-17)33-13-32-18/h4-5,8-10,20H,6-7,11-13H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLWYSVONYLJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its complex structure. The benzo[d][1,3]dioxol-5-ylmethyl group may interact with certain enzymes or receptors, altering their activity and thus affecting the associated biochemical pathways. .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Some studies suggest that it may have antitumor activities, indicating that it could induce apoptosis and cause cell cycle arrests in certain cell lines. .

Biological Activity

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to a class of oxalamides that have been synthesized for their biological activities, particularly in the fields of oncology and immunotherapy.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2O5SC_{19}H_{24}N_{2}O_{5}S, with a molecular weight of approximately 384.4 g/mol. The structure features a benzo[d][1,3]dioxole moiety, an oxazolidinyl group, and a sulfonamide functionality, which are known to influence biological activity through various mechanisms.

  • Inhibition of PD-L1 : Compounds similar to this compound have been evaluated as inhibitors of the PD-L1 protein. PD-L1 plays a crucial role in immune evasion by tumors, and its inhibition can enhance anti-tumor immunity .
  • Antitumor Effects : Preclinical studies have indicated that derivatives from the same structural family exhibit significant antitumor effects by promoting immune responses against cancer cells. For instance, certain derivatives showed IC50 values in the low nanomolar range against PD-L1 .
  • Neuropharmacological Properties : The presence of the oxazolidinyl group suggests potential neuropharmacological applications. Compounds with similar structures have been noted for their activity as neuroleptics and their effects on central nervous system disorders .

Case Studies

Several studies have highlighted the biological efficacy of compounds in this class:

  • Study on PD-L1 Inhibition : A series of benzo[c][1,2,5]oxadiazole derivatives were synthesized and tested for their ability to inhibit PD-L1. One compound (L7) demonstrated an IC50 value of 1.8 nM, significantly outperforming established inhibitors like BMS-1016 .
  • Antitumor Immunity Enhancement : In vivo studies using mouse models showed that certain oxalamide derivatives could enhance T-cell responses against tumors, indicating their potential utility in cancer immunotherapy .

Data Table

PropertyValue
Molecular FormulaC19H24N2O5SC_{19}H_{24}N_{2}O_{5}S
Molecular Weight384.4 g/mol
Biological TargetPD-L1
IC50 (PD-L1 Inhibition)1.8 nM (for similar compounds)
Antitumor ActivitySignificant

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis
Compound Name Key Functional Groups Synthesis Highlights Potential Applications
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide Oxalamide, benzodioxole, mesitylsulfonyl oxazolidine Likely EDC/HOBt-mediated coupling Antimicrobial agents, catalytic ligands
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide, hydroxyalkyl, N,O-bidentate directing group 3-Methylbenzoyl chloride + amino alcohol Metal-catalyzed C–H functionalization
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Thiazolidinone, benzamide, conjugated double bond EDC/HOBt-mediated amidation Anticancer or enzyme inhibition

Key Observations :

  • Oxalamide vs. Benzamide/Thiazolidinone: The oxalamide core in the target compound provides two amide bonds, enhancing hydrogen-bonding capacity compared to single-amide analogs. This may improve binding to biological targets (e.g., enzymes) or metal centers .
  • Benzodioxole vs.
  • Mesitylsulfonyl vs. Phenyl/Thiazolidinone: The mesitylsulfonyl group introduces steric hindrance and electron-withdrawing effects, which could modulate reactivity in catalysis or reduce off-target interactions in bioactive compounds compared to phenyl or thiazolidinone groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.